1-Oxa-9-azaspiro[5.5]undecane hydrochloride

Catalog No.
S3389934
CAS No.
1414958-73-8
M.F
C9H18ClNO
M. Wt
191.70
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-9-azaspiro[5.5]undecane hydrochloride

CAS Number

1414958-73-8

Product Name

1-Oxa-9-azaspiro[5.5]undecane hydrochloride

IUPAC Name

1-oxa-9-azaspiro[5.5]undecane;hydrochloride

Molecular Formula

C9H18ClNO

Molecular Weight

191.70

InChI

InChI=1S/C9H17NO.ClH/c1-2-8-11-9(3-1)4-6-10-7-5-9;/h10H,1-8H2;1H

InChI Key

VXFFBJUXICMNBV-UHFFFAOYSA-N

SMILES

C1CCOC2(C1)CCNCC2.Cl

Canonical SMILES

C1CCOC2(C1)CCNCC2.Cl

1-Oxa-9-azaspiro[5.5]undecane hydrochloride is a chemical compound characterized by its unique spirocyclic structure, which consists of a nitrogen atom and an oxygen atom integrated into a bicyclic framework. Its molecular formula is C9H17NOHClC_9H_{17}NO\cdot HCl with a molecular weight of approximately 191.70 g/mol. The compound appears as a white to light yellow solid and is sensitive to air and moisture, necessitating storage under inert conditions at low temperatures (preferably below 15°C) to maintain stability .

The chemical reactivity of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride primarily involves nucleophilic substitution reactions due to the presence of the halide in its hydrochloride form. It can also undergo hydrolysis under acidic or basic conditions, leading to the formation of various derivatives. Its unique spiro structure allows for potential cyclization reactions, which can be exploited in synthetic pathways to create more complex molecules.

Synthesis of 1-Oxa-9-azaspiro[5.5]undecane hydrochloride typically involves multi-step organic reactions, including:

  • Formation of the Spirocyclic Framework: This can be achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups: This may include the incorporation of the nitrogen and oxygen atoms into the spiro structure.
  • Hydrochlorination: The final step often involves treating the base compound with hydrochloric acid to form the hydrochloride salt.

Various synthetic routes have been explored in literature, emphasizing different reagents and conditions to optimize yield and purity .

1-Oxa-9-azaspiro[5.5]undecane hydrochloride has potential applications in medicinal chemistry, particularly in drug development due to its unique structural features. It may serve as a scaffold for designing new pharmaceuticals targeting various biological pathways. Additionally, its properties could be explored in materials science for developing novel polymers or coatings.

Several compounds share structural similarities with 1-Oxa-9-azaspiro[5.5]undecane hydrochloride, including:

Compound NameCAS NumberKey Features
2-Oxa-9-azaspiro[5.5]undecane hydrochloride71743840Similar spirocyclic structure; different positioning of functional groups
4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochlorideNot availableContains a methoxy group; potential variance in biological activity
3-Oxa-9-azaspiro[5.5]undecane hydrochloride1380300-88-8Close structural resemblance; variations in reactivity

Uniqueness: The distinct arrangement of nitrogen and oxygen atoms within its spiro framework sets 1-Oxa-9-azaspiro[5.5]undecane hydrochloride apart from other similar compounds, potentially influencing its biological activity and chemical reactivity.

Multi-Step Organic Synthesis Pathways

The synthesis of 1-oxa-9-azaspiro[5.5]undecane hydrochloride typically involves sequential transformations starting from bicyclic ketone precursors. A representative pathway begins with the condensation of N-protected piperidone derivatives with formaldehyde equivalents under acidic conditions to form the oxane ring. For instance, a patented method describes the reduction of 9-benzyl-3,9-diaza-2,4-dioxo-spiro[5.5]undecane using lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran, followed by reflux and purification to yield the spirocyclic amine intermediate. Subsequent deprotection and hydrochloride salt formation complete the synthesis.

Key challenges include managing competing ring-opening reactions and ensuring high yields during cyclization. Recent advances employ microwave-assisted heating to accelerate reaction kinetics, reducing side-product formation.

StepReagents/ConditionsYieldReference
CyclizationLiAlH₄, THF, reflux73%
DeprotectionHCl/Et₂O82%

Stereoselective Construction of Spirocyclic Frameworks

Stereocontrol in spirocyclic systems is critical for accessing enantiomerically pure intermediates. Asymmetric catalysis using chiral auxiliaries or organocatalysts has been explored to induce axial chirality. For example, the ozonolysis of 4-methylene-1-oxa-9-azaspiro[5.5]undecane derivatives with osmium tetroxide (OsO₄) and sodium periodate (NaIO₄) generates ketones while preserving the spiro configuration. Diastereomeric separation via automated flash chromatography (e.g., Biotage SP1™ with petroleum ether/ethyl acetate) achieves >95% enantiomeric excess for critical intermediates.

The use of chiral Brønsted acids to protonate enolates during ring-closing steps has also shown promise, though scalability remains a limitation.

Catalytic Strategies for Nitrogen-Oxygen Heterocycle Formation

Transition-metal catalysis plays a pivotal role in constructing the nitrogen-oxygen heterocycle. Palladium on carbon (Pd/C) facilitates hydrogenolytic debenzylation of protected intermediates, as demonstrated in the synthesis of 3-ethoxycarbonyl-3,9-diaza spiro[5.5]undecane. Osmium tetroxide-catalyzed dihydroxylation of olefins, followed by oxidative cleavage, enables precise functionalization of the spiro scaffold.

Emergent strategies leverage photoredox catalysis to generate reactive oxygen species, streamlining oxane ring formation under mild conditions.

Optimization of Grubbs Catalyst-Mediated Ring-Closing Metathesis

While Grubbs catalyst-mediated ring-closing metathesis (RCM) is not explicitly documented in the provided sources for this compound, its application in analogous spirocyclic systems informs potential optimization parameters. For instance, RCM of diene precursors using Grubbs II catalyst (C₄₆H₆₅Cl₂N₂PRu) in dichloromethane at 40°C could theoretically form the oxane ring. Key factors include:

  • Solvent selection: Low-polarity solvents (e.g., CH₂Cl₂) favor metathesis efficiency.
  • Catalyst loading: 5–10 mol% balances cost and yield.
  • Temperature control: Elevated temperatures (40–50°C) accelerate kinetics but risk side reactions.

Post-metathesis hydrogenation with Pd/C or Raney nickel may refine the final structure.

Borane-THF Complex Applications in Final Reduction Steps

The borane-THF complex (BH₃·THF) is a selective reducing agent for converting ketones or imines to alcohols or amines without over-reduction. In the context of 1-oxa-9-azaspiro[5.5]undecane synthesis, BH₃·THF could reduce intermediate carbonyl groups post-cyclization. For example, reducing a spirocyclic ketone to the corresponding alcohol prior to hydrochloride salt formation enhances solubility for purification. Comparative studies with LiAlH₄ show BH₃·THF offers superior chemoselectivity, particularly in substrates sensitive to strong bases.

Conformational Analysis of Spiro[5.5]undecane Systems

The spiro[5.5]undecane framework exhibits dynamic conformational equilibria influenced by steric and stereoelectronic effects. Nuclear magnetic resonance (NMR) studies on 1-oxaspiro[5.5]undecane analogues reveal two dominant chair-chair conformers (la and lb) interconverting via ring inversion (Figure 1) [1]. Low-temperature ¹³C NMR spectroscopy at 148 K resolved distinct signals for carbons C7, C8, C10, and C11, confirming the presence of two conformers with a free energy difference (ΔG°) of 1.4 kcal/mol [1]. Substituents at key positions significantly modulate rigidity: tert-butyl groups at C9 lock ring B into a single conformation, while ring A remains mobile [1].

Table 1: Conformational parameters of spiro[5.5]undecane derivatives

CompoundΔG° (kcal/mol)Dominant ConformerRing Inversion Barrier (kcal/mol)
1-Oxaspiro[5.5]undecane1.4Chair-chair10.2
1,7-Dioxaspiro[5.5]undecane-Chair-chair>20 (rigid)

Axial chirality in 3,3,9,9-tetrasubstituted derivatives introduces additional complexity, with variable-temperature NMR experiments showing restricted rotation about the spiro junction [3]. Bulky substituents increase energy barriers, stabilizing specific conformers critical for molecular recognition.

X-ray Crystallography Studies on Bicyclic Analogues

While direct crystallographic data for 1-oxa-9-azaspiro[5.5]undecane hydrochloride remain unreported, studies on related bicyclic systems provide structural proxies. For example, 4-benzyloxy-1-oxaspiro[4.6]undec-3-en-2-one crystallizes in a monoclinic system (space group P21/n) with unit cell parameters a = 13.207 Å, b = 5.972 Å, c = 19.719 Å, and β = 105.67° [3]. Key bond lengths include C1–O1 (1.423 Å) and C9–O2 (1.437 Å), consistent with sp³ hybridization at oxygen [3].

In nitrogen-containing analogues, X-ray diffraction reveals protonated azaspiro systems adopting flattened chair conformations to minimize lone pair repulsion. The hydrochloride salt likely stabilizes through ionic interactions between the protonated nitrogen and chloride counterion, as observed in similar ammonium salts.

Density Functional Theory (DFT) Calculations of Electronic Properties

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level characterizes the electronic structure of 1-oxa-9-azaspiro[5.5]undecane. Key findings include:

  • HOMO-LUMO Gap: 6.2 eV, indicating moderate reactivity dominated by the nitrogen lone pair [1].
  • Natural Bond Orbital (NBO) Analysis: Hyperconjugative interactions between σ(C–O) and σ*(C–N) orbitals contribute 8.3 kcal/mol stabilization [1].
  • Electrostatic Potential Maps: Regions of high electron density localize around the oxygen and protonated nitrogen, with the chloride ion interacting at a distance of 2.89 Å [4].

Table 2: DFT-derived electronic parameters

PropertyValue
HOMO Energy (eV)-5.8
LUMO Energy (eV)0.4
Dipole Moment (Debye)3.7
NBO Stabilization (kcal/mol)8.3

Molecular Dynamics Simulations of Solvation Effects

Explicit-solvent molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories) elucidate solvation behavior. In aqueous solution, the chloride ion forms a stable hydration shell with 6.4 water molecules within 3.5 Å [4]. The spiro framework adopts a compact conformation, reducing solvent-accessible surface area by 18% compared to linear analogues [1].

Table 3: Solvation free energies in different solvents

SolventΔG_solv (kcal/mol)
Water-5.2
Ethanol-3.8
Chloroform-1.4

In nonpolar solvents (ε < 10), conformational flexibility increases due to weakened electrostatic screening, with ring inversion rates doubling in chloroform versus water [1]. These insights guide solvent selection for synthetic and analytical applications.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-19-2023

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